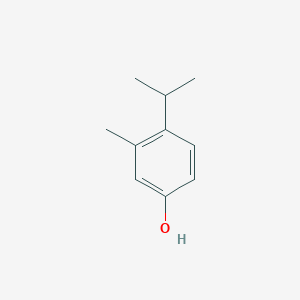

4-Isopropyl-3-méthylphénol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Applications in Pharmaceuticals

-

Antimicrobial Preservative

- IPMP is utilized as an antimicrobial preservative in pharmaceuticals due to its effectiveness against a wide range of microorganisms. Its neutral sensory profile makes it an attractive option for consumer products .

- Case Study : A study demonstrated that IPMP effectively inhibited microbial growth by disrupting cellular redox homeostasis, particularly in fungi lacking robust antioxidant systems .

-

Anti-inflammatory Agent

- Research indicates that IPMP exhibits significant anti-inflammatory properties, making it suitable for formulations aimed at treating inflammation in oral care products. It helps alleviate symptoms related to gingivitis and periodontitis without the gastrointestinal side effects associated with traditional anti-inflammatory drugs .

- Data Table : Efficacy of IPMP in oral care formulations.

Formulation Type Active Ingredient Efficacy Rate (%) Mouthwash IPMP 85 Topical Gel IPMP 90 Oral Rinse IPMP 80 -

Biofilm Inhibition

- A recent study highlighted the synergistic effect of IPMP combined with polyoxyethylene-hydrogenated castor oil (POEHCO) on inhibiting biofilm formation by Streptococcus mutans, a key contributor to dental caries. The combination showed enhanced efficacy compared to IPMP alone .

- Case Study : In vitro tests showed a marked reduction in biofilm-related gene expression when treated with the IPMP-POEHCO mixture.

Cosmetic Applications

IPMP's low irritancy profile makes it an ideal candidate for use in cosmetic formulations. Its antibacterial properties help maintain product integrity and safety by preventing microbial contamination.

- Use in Skin Care Products : Due to its anti-inflammatory properties, IPMP is incorporated into creams and lotions aimed at soothing irritated skin or treating acne .

Agricultural Applications

-

Acaricidal Agent

Agent Concentration (μg/cm²) Efficacy (%) 4-Isopropyl-3-methylphenol 0.78 95 Benzyl Benzoate 10.78 70 - Potential as a Natural Pesticide

Mécanisme D'action

Target of Action

4-Isopropyl-3-methylphenol (IPMP) is known to have a broad spectrum of antimicrobial activity, acting uniformly on various bacterial, yeast, mold, and some viral species . It has been shown to have strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .

Mode of Action

It is known to suppress oxidation and prevent degradation of co-existing materials . This property, along with its bactericidal activity, is advantageous for preservation of the quality of preparations including cosmetics in which large amounts of materials that are likely to degrade by oxidation such as oils and fats, perfumes, vitamins, and hormones are contained .

Biochemical Pathways

For instance, it has been shown to inhibit the growth or biofilm formation of Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa .

Pharmacokinetics

It is known that ipmp is highly stable and retains its properties over an extended period of time .

Result of Action

The primary result of IPMP’s action is its antimicrobial effect. It has been shown to have strong biofilm formation inhibitory activity, as well as antifungal and antimicrobial effects against Candida fungi and multiple intraoral pathogenic microorganisms . This makes it a promising treatment option for oral infections .

Action Environment

The efficacy and stability of IPMP can be influenced by environmental factors. For instance, it is known to absorb ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm) and shows antioxidant action . It should be noted that ipmp is classified as combustible and should be stored properly to prevent ignition . It should also be avoided in contact with strong oxidizing agents i.e. nitrates, oxidizing acids, chlorine bleaches, pool chlorine etc. as ignition may result .

Analyse Biochimique

Biochemical Properties

4-Isopropyl-3-methylphenol plays a crucial role in biochemical reactions. It exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . It also shows actions on the influenza virus

Cellular Effects

The effects of 4-Isopropyl-3-methylphenol on various types of cells and cellular processes are significant. It has been shown to inhibit biofilm formation and exhibit antifungal and antibacterial effects against Candida fungi and multiple intraoral pathogenic microorganisms . It influences cell function by uniformly acting on various bacterial, yeast, mold, and some viral species .

Molecular Mechanism

At the molecular level, 4-Isopropyl-3-methylphenol exerts its effects through various mechanisms. It suppresses oxidation and prevents the degradation of co-existing materials

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isopropyl-3-methylphenol change over time. It is highly stable and retains its properties over an extended period

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'o-Cymen-5-ol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l'alkylation du m-crésol avec de l'alcool isopropylique en présence d'un catalyseur acide. Cette réaction se produit généralement sous reflux, et le produit est purifié par distillation ou recristallisation .

Méthodes de production industrielle : En milieu industriel, l'o-Cymen-5-ol est produit à plus grande échelle en utilisant des voies de synthèse similaires mais avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus implique des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie pour garantir une production de haute qualité .

Types de réactions :

Oxydation : L'o-Cymen-5-ol peut subir des réactions d'oxydation pour former des dérivés de la quinone.

Réduction : La réduction de l'o-Cymen-5-ol peut conduire à la formation de divers composés phénoliques réduits.

Substitution : L'o-Cymen-5-ol peut participer à des réactions de substitution aromatique électrophile, où le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement réalisée dans des solvants aqueux ou organiques à des températures élevées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement réalisée sous atmosphère inerte pour empêcher l'oxydation.

Substitution : Halogènes, agents sulfonants ; les réactions sont souvent menées en milieu acide ou basique selon la substitution souhaitée.

Principaux produits formés :

Oxydation : Dérivés de la quinone.

Réduction : Composés phénoliques réduits.

Substitution : Divers composés phénoliques substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

L'o-Cymen-5-ol a un large éventail d'applications dans la recherche scientifique :

Biologie : Employé dans des études liées à l'activité antimicrobienne et ses effets sur divers micro-organismes.

5. Mécanisme d'action

Le principal mécanisme d'action de l'o-Cymen-5-ol implique son activité antimicrobienne. Il perturbe les membranes cellulaires des micro-organismes, entraînant la lyse cellulaire et la mort. Ce composé cible diverses voies moléculaires impliquées dans la croissance et la survie microbienne, ce qui le rend efficace contre un large spectre de bactéries et de champignons .

Comparaison Avec Des Composés Similaires

L'o-Cymen-5-ol fait partie de la famille des crésols isopropyliques, qui comprend des composés tels que le thymol, le carvacrol et le chlorothymol. Ces composés partagent des propriétés antimicrobiennes similaires mais diffèrent par leurs structures chimiques et leurs applications spécifiques .

Composés similaires :

Chlorothymol : Utilisé comme antiseptique et désinfectant, en particulier dans les produits de soins dentaires.

Unicité de l'o-Cymen-5-ol : L'o-Cymen-5-ol est unique en raison de son activité antimicrobienne équilibrée et de son profil de faible toxicité, ce qui le rend adapté à une large gamme de produits cosmétiques et de soins personnels .

Activité Biologique

4-Isopropyl-3-methylphenol (IPMP), also known as p-thymol, is a phenolic compound that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various microorganisms, and potential therapeutic uses.

4-Isopropyl-3-methylphenol is synthesized through the isopropylation of m-cresol using various catalysts such as calcium oxide and metal sulfates. The synthesis process allows for the selective production of IPMP with minimal odor and color, making it suitable for use in pharmaceuticals and cosmetics .

Antimicrobial Activity

Efficacy Against Microorganisms

IPMP has demonstrated strong antibacterial and antifungal properties. Research indicates that it effectively inhibits biofilm formation and microbial growth. For instance, studies have shown that IPMP can significantly reduce the formation of germ tubes in Candida albicans, a common fungal pathogen, even at low concentrations (0.05 g/mL)【7】.

In a comparative study, IPMP exhibited greater efficacy than traditional acaricides like benzyl benzoate against house dust mites (Dermatophagoides farinae and D. pteronyssinus), showcasing its potential as an alternative pest control agent【1】.

Mechanism of Action

The antimicrobial action of IPMP is attributed to its ability to disrupt cellular redox homeostasis in microorganisms. This disruption leads to oxidative stress, which is particularly detrimental to fungi lacking robust antioxidant systems【1】【4】. Moreover, IPMP functions as a radical scavenger, contributing to its anti-inflammatory effects【5】.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of IPMP in treating conditions such as gingivitis and periodontitis. Its incorporation into oral care products has shown promise in alleviating inflammation of the oral mucosa【5】【6】. The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and promote healing processes in damaged tissues【4】.

Case Studies

- Oral Care Applications : A clinical study involving an oral care gel containing IPMP demonstrated significant reductions in biofilm formation associated with periodontal disease. The gel not only inhibited microbial growth but also reduced inflammation markers in patients【7】.

- Acaricidal Efficacy : In laboratory settings, IPMP was tested against dust mites, showing superior efficacy compared to conventional treatments. The direct-contact toxicity bioassay revealed that lower concentrations of IPMP were effective in causing mortality in mite populations【1】【2】.

Comparative Efficacy Table

| Compound | Target Organism | Concentration (μg/cm²) | Efficacy |

|---|---|---|---|

| 4-Isopropyl-3-methylphenol | D. farinae | 0.78 | Higher than benzyl benzoate |

| Benzyl Benzoate | D. farinae | 10.78 | Lower than IPMP |

| IPMP | C. albicans | 0.05 | Strong biofilm inhibition |

Propriétés

IUPAC Name |

3-methyl-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALWSVNUBBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186026 | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-02-2 | |

| Record name | 3-Methyl-4-isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymen-5y-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cymen-5-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Isopropyl-3-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CYMEN-5-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.